Cas no 88288-08-8 (Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]-)

Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]- is a fluorinated aromatic acetamide derivative with potential applications in agrochemical and pharmaceutical research. Its structure, featuring a trifluoromethyl and fluoro substituent on the phenyl ring, enhances its electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of fluorine atoms improves metabolic stability and lipophilicity, which can be advantageous in the development of pesticides or drug candidates. This compound is typically used in specialized organic synthesis, where its unique substitution pattern allows for selective reactivity in cross-coupling or condensation reactions. High purity grades ensure consistent performance in research applications.
Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]- structure
88288-08-8 structure
Product Name:Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]-
CAS No:88288-08-8
MF:C9H7F4NO
MW:221.151596307755
CID:638677
PubChem ID:13166049
Update Time:2025-06-25

Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]-
    • N-[2-fluoro-6-(trifluoromethyl)phenyl]acetamide
    • 88288-08-8
    • DTXSID20524157
    • SCHEMBL5022148
    • UMRYXSUZGKZMJO-UHFFFAOYSA-N
    • N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide
    • Inchi: 1S/C9H7F4NO/c1-5(15)14-8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,1H3,(H,14,15)
    • InChI Key: UMRYXSUZGKZMJO-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C(F)(F)F)=C1NC(C)=O

Computed Properties

  • Exact Mass: 221.04637650g/mol
  • Monoisotopic Mass: 221.04637650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.1Ų

Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]- Pricemore >>

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Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]- Related Literature

Additional information on Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]-

Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]- (CAS No. 88288-08-8): A Comprehensive Overview in Modern Chemical Biology

Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]-, identified by its chemical abstracts service number CAS No. 88288-08-8, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a phenyl ring substituted with both a fluoro group and a trifluoromethyl group, exhibits intriguing characteristics that make it a valuable scaffold for pharmaceutical and agrochemical applications.

The molecular structure of Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]- consists of an acetamide moiety linked to a phenyl ring that is further modified by a 2-fluoro substituent at the ortho position and a 6-(trifluoromethyl) group at the para position. This specific arrangement of fluorine and trifluoromethyl groups imparts distinct electronic and steric properties to the molecule, which can be leveraged to enhance its biological activity and selectivity.

In recent years, there has been a surge in research focused on the development of novel fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The presence of both fluoro and trifluoromethyl groups in Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]- makes it an attractive candidate for further exploration in drug discovery pipelines. These substituents are known to modulate the electronic properties of the aromatic ring, thereby influencing the compound's interactions with biological receptors.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of more complex molecules. The acetamide group provides a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular structure is crucial for achieving desired biological outcomes.

Recent studies have highlighted the role of fluorinated aromatic compounds in the development of kinase inhibitors, which are widely used in the treatment of various cancers and inflammatory diseases. The electron-withdrawing nature of fluorine and trifluoromethyl groups can enhance the binding affinity of these compounds to their target enzymes by stabilizing key transition states or improving hydrogen bonding interactions. Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]- serves as an excellent starting point for designing such inhibitors due to its pre-formed pharmacophoric core.

The synthesis of Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]- involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated phenyl precursors and fluorinated amides, followed by functional group interconversions. Advanced techniques such as flow chemistry have also been explored to improve scalability and reproducibility in the synthesis process.

The pharmacological profile of this compound has been extensively studied in recent years. Preclinical investigations have demonstrated its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The fluoro and trifluoromethyl substituents play a critical role in modulating receptor binding affinity and selectivity, making this compound a promising candidate for therapeutic development.

In addition to its pharmaceutical applications, Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]- has shown promise in agrochemical research. Fluorinated compounds are known to exhibit enhanced pest resistance and improved environmental stability, making them ideal candidates for use in crop protection products. The unique structural features of this molecule may contribute to its efficacy as an agrochemical agent by interfering with essential biological pathways in pests.

The impact of fluorine substitution on the electronic properties of aromatic rings has been well-documented in various scientific literature. The introduction of fluorine atoms can lead to significant changes in dipole moments, polarizability, and hydrogen bonding capabilities, all of which can influence the biological activity of a molecule. In the case of Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]-, these effects are particularly pronounced due to the presence of multiple fluorine atoms at strategic positions within the phenyl ring.

The future direction of research on this compound is likely to focus on expanding its chemical space through library synthesis and computational modeling. By systematically varying substituent patterns and exploring new synthetic pathways, researchers aim to uncover novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. High-throughput screening (HTS) techniques combined with machine learning algorithms will play a crucial role in accelerating this process.

In conclusion, Acetamide, N-[2-fluoro-6-(trifluoromethyl)phenyl]- (CAS No. 88288-08-8) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features make it an excellent scaffold for designing biologically active molecules, while its synthetic accessibility allows for further exploration through combinatorial chemistry and other innovative approaches. As our understanding of fluorinated compounds continues to grow, so too will their impact on modern chemical biology.

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